N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a chromeno-thiazole core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Chromeno-Thiazole Core:
- Starting with a suitable chromone derivative, the chromeno-thiazole core can be synthesized through a cyclization reaction with a thioamide.
- Reaction conditions: The cyclization is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-150°C).
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Acylation Reaction:
- The chromeno-thiazole intermediate is then subjected to an acylation reaction with 3,4-dimethylphenylacetyl chloride to form the final product.
- Reaction conditions: This step is typically performed in the presence of a base such as triethylamine (TEA) and a solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Halide derivatives in the presence of a base like sodium hydroxide (NaOH) in an organic solvent like ethanol.
Major Products Formed:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Pharmacology: Research has focused on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biology: The compound is used as a tool in biological studies to investigate cellular pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methylphenyl)acetamide
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,3-dimethylphenyl)acetamide
Comparison: Compared to similar compounds, N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide exhibits unique properties due to the presence of the 3,4-dimethylphenyl group. This structural feature can influence the compound’s biological activity, solubility, and stability. The specific arrangement of methyl groups on the phenyl ring may enhance its binding affinity to certain molecular targets, making it a more potent and selective agent in various applications.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-12-7-8-14(9-13(12)2)10-18(23)21-20-22-19-15-5-3-4-6-16(15)24-11-17(19)25-20/h3-9H,10-11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVMCIPLEHMXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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